molecular formula C12H16O4 B13984581 Methyl 3-hydroxy-4-(phenylmethoxy)butanoate

Methyl 3-hydroxy-4-(phenylmethoxy)butanoate

Cat. No.: B13984581
M. Wt: 224.25 g/mol
InChI Key: CCZLIOHIMSFAIF-UHFFFAOYSA-N
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Description

Methyl 3-hydroxy-4-(phenylmethoxy)butanoate is an organic compound that belongs to the class of esters. It is characterized by the presence of a methyl ester group, a hydroxyl group, and a phenylmethoxy group attached to a butanoate backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-hydroxy-4-(phenylmethoxy)butanoate can be synthesized through several methods. One common approach involves the esterification of 3-hydroxy-4-(phenylmethoxy)butanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the nucleophilic acyl substitution of an acid chloride with methanol. In this case, 3-hydroxy-4-(phenylmethoxy)butanoyl chloride is reacted with methanol in the presence of a base such as pyridine to yield the desired ester .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems allows for efficient large-scale synthesis of the compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-hydroxy-4-(phenylmethoxy)butanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The phenylmethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: 3-oxo-4-(phenylmethoxy)butanoic acid.

    Reduction: 3-hydroxy-4-(phenylmethoxy)butanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-hydroxy-4-(phenylmethoxy)butanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-hydroxy-4-(phenylmethoxy)butanoate involves its interaction with specific molecular targets and pathways. The hydroxyl and ester groups allow it to participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-hydroxy-4-(phenylmethoxy)butanoate is unique due to the presence of the phenylmethoxy group, which imparts distinct chemical and physical properties. This group enhances its reactivity and potential for forming various derivatives, making it a valuable compound in synthetic chemistry and research .

Properties

Molecular Formula

C12H16O4

Molecular Weight

224.25 g/mol

IUPAC Name

methyl 3-hydroxy-4-phenylmethoxybutanoate

InChI

InChI=1S/C12H16O4/c1-15-12(14)7-11(13)9-16-8-10-5-3-2-4-6-10/h2-6,11,13H,7-9H2,1H3

InChI Key

CCZLIOHIMSFAIF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(COCC1=CC=CC=C1)O

Origin of Product

United States

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